Corin

Epigenetics Melanoma cSCC

Corin is a synthetic hybrid epigenetic compound designed to overcome the limited efficacy of single-target LSD1 or HDAC inhibitors. By simultaneously inhibiting both targets within the CoREST complex (LSD1 Ki=110 nM, HDAC1 IC50=147 nM), it achieves synergistic anti-proliferative effects and uniquely induces cuproptosis. This dual mechanism makes it the superior tool for investigating HDAC1/KDM1A dual-positive cancers and CoREST biology, offering a therapeutic window unattainable with parent compounds or simple drug combinations.

Molecular Formula C26H28N4O2
Molecular Weight 428.5 g/mol
Cat. No. B2432093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorin
Molecular FormulaC26H28N4O2
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESC1C(C1N)C2=CC=C(C=C2)NC(=O)CCCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N
InChIInChI=1S/C26H28N4O2/c27-22-5-1-2-6-24(22)30-26(32)19-10-8-17(9-11-19)4-3-7-25(31)29-20-14-12-18(13-15-20)21-16-23(21)28/h1-2,5-6,8-15,21,23H,3-4,7,16,27-28H2,(H,29,31)(H,30,32)/t21-,23+/m0/s1
InChIKeyTYTLARZOLKJSJU-JTHBVZDNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Corin: A High-Potency LSD1/HDAC1 Dual Inhibitor with a Novel Cuproptosis Mechanism


Corin (CAS: 1808113-09-8) is a synthetic hybrid epigenetic compound that functions as a dual inhibitor of histone lysine-specific demethylase 1 (LSD1/KDM1A) and histone deacetylase 1 (HDAC1) [1]. It is derived from the class I HDAC inhibitor entinostat and an LSD1 inhibitor based on tranylcypromine (TCP) . Corin potently inhibits LSD1 with a Ki(inact) of 110 nM and HDAC1 with an IC50 of 147 nM [2]. This dual-targeting mechanism uniquely disrupts the CoREST complex, leading to sustained epigenetic modulation and the novel induction of cuproptosis, a copper-dependent form of cell death, in cancer cells [3].

Why LSD1 or HDAC Single-Target Inhibitors Are Not Direct Replacements for Corin


Single-agent inhibitors of LSD1 or HDAC, such as entinostat (HDAC) or TCP analogs (LSD1), often demonstrate limited clinical efficacy in solid tumors due to compensatory signaling pathways and the emergence of drug resistance [1]. Corin's unique bifunctional design, which simultaneously engages both targets within the CoREST complex, yields a synergistic effect that cannot be recapitulated by simply combining two single-target drugs [2]. The quantitative data below demonstrate that Corin achieves superior anti-proliferative activity and a more favorable therapeutic window compared to its parent compounds, making generic substitution a scientifically unsound approach.

Quantitative Differentiation: Corin vs. Single-Target Inhibitors and In-Class Alternatives


Superior Anti-Proliferative Activity Compared to Parent Compounds Entinostat and TCP Analog

Corin demonstrates significantly higher anti-proliferative potency across multiple melanoma and cutaneous squamous cell carcinoma (cSCC) cell lines when compared to its parent monofunctional inhibitors, entinostat (HDAC inhibitor) and a tranylcypromine (TCP) analog (LSD1 inhibitor) [1]. Corin consistently achieved lower IC50 values, indicating a more potent inhibition of cell growth [1].

Epigenetics Melanoma cSCC

Enhanced Therapeutic Window: Reduced Toxicity to Normal Cells

Corin exhibits a more favorable therapeutic index by demonstrating potent anti-cancer effects while sparing non-malignant cells. In a head-to-head comparison, Corin showed significantly less toxicity to normal human melanocytes and keratinocytes compared to its parent monofunctional inhibitors entinostat and the TCP analog [1]. In a separate study on hepatocellular carcinoma (HCC), Corin significantly suppressed the growth of HepG2 and Hep3B cancer cell lines without affecting non-cancerous cells [2].

Cancer Toxicity Epigenetics

Unique Mechanism of Action: Induction of Cuproptosis in Cancer Cells

Unlike other LSD1/HDAC dual inhibitors, Corin's anti-cancer activity has been directly linked to the induction of cuproptosis, a novel form of copper-dependent cell death. In hepatocellular carcinoma (HCC) cells, Corin treatment was shown to significantly upregulate the expression of FDX1, a key regulator of cuproptosis, thereby suppressing HCC proliferation [1]. This mechanism is distinct from the apoptosis or cell cycle arrest typically induced by other epigenetic inhibitors.

Cuproptosis HCC Mechanism of Action

Optimal Applications for Corin in Oncology and Epigenetic Research


Advanced Preclinical Studies in HDAC1/KDM1A Dual-Positive Hepatocellular Carcinoma (HCC)

Corin is ideally suited for in vitro and in vivo studies focusing on the newly identified HDAC1/KDM1A dual-positive subtype of HCC. Its potent and selective growth suppression in HepG2 and Hep3B cell lines, combined with its ability to induce cuproptosis without affecting non-cancerous cells, makes it a leading tool compound for exploring this novel therapeutic vulnerability [1].

Epigenetic Tool Compound for Disrupting the CoREST Complex

Given its potent and sustained inhibition of the CoREST complex's deacetylase activity compared to entinostat [1], Corin is the preferred choice for researchers investigating the biological function of CoREST in various disease models, including melanoma, cSCC, and other cancers where this complex is implicated.

Investigating Cuproptosis and Overcoming Therapy Resistance

Corin's unique ability to trigger cuproptosis via FDX1 upregulation [1] positions it as a critical tool for studying this novel cell death pathway. Researchers can use Corin to investigate mechanisms of copper-dependent toxicity, identify biomarkers of response, and develop combination therapies that synergize with copper ionophores or other agents to overcome resistance to standard-of-care treatments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Corin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.